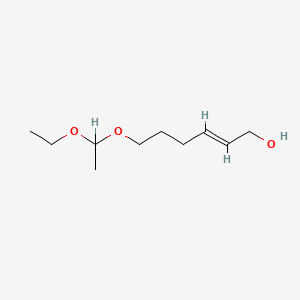
(E)-6-(1-Ethoxyethoxy)hex-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-6-(1-Ethoxyethoxy)hex-2-en-1-ol is an organic compound with a unique structure that includes an ethoxyethoxy group attached to a hexenol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(1-Ethoxyethoxy)hex-2-en-1-ol typically involves the reaction of hex-2-en-1-ol with ethyl vinyl ether under acidic conditions. The reaction proceeds via an acid-catalyzed addition of the ethoxyethoxy group to the hexenol backbone. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid as a catalyst, and the reaction is carried out at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over the reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-6-(1-Ethoxyethoxy)hex-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Compounds with different functional groups replacing the ethoxyethoxy group.
Aplicaciones Científicas De Investigación
(E)-6-(1-Ethoxyethoxy)hex-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of fragrances and flavorings due to its unique aroma profile.
Mecanismo De Acción
The mechanism of action of (E)-6-(1-Ethoxyethoxy)hex-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxyhex-2-en-1-ol: Similar structure but lacks the ethoxyethoxy group.
6-Methoxyhex-2-en-1-ol: Contains a methoxy group instead of an ethoxyethoxy group.
6-(1-Methoxyethoxy)hex-2-en-1-ol: Similar structure with a methoxyethoxy group.
Uniqueness
(E)-6-(1-Ethoxyethoxy)hex-2-en-1-ol is unique due to the presence of the ethoxyethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Propiedades
Número CAS |
61565-21-7 |
|---|---|
Fórmula molecular |
C10H20O3 |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
(E)-6-(1-ethoxyethoxy)hex-2-en-1-ol |
InChI |
InChI=1S/C10H20O3/c1-3-12-10(2)13-9-7-5-4-6-8-11/h4,6,10-11H,3,5,7-9H2,1-2H3/b6-4+ |
Clave InChI |
AVODNDZHWMDWPN-GQCTYLIASA-N |
SMILES isomérico |
CCOC(C)OCCC/C=C/CO |
SMILES canónico |
CCOC(C)OCCCC=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13755886.png)

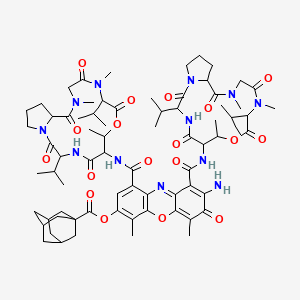
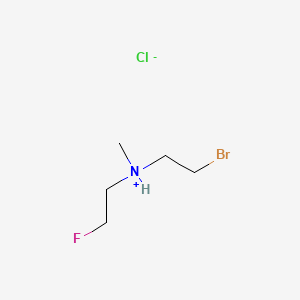
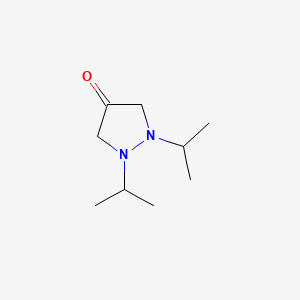

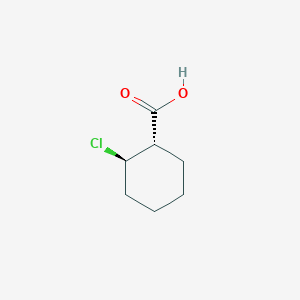
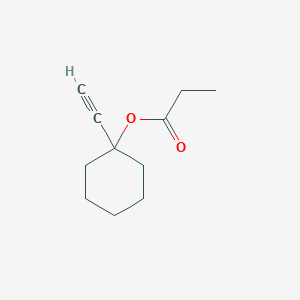
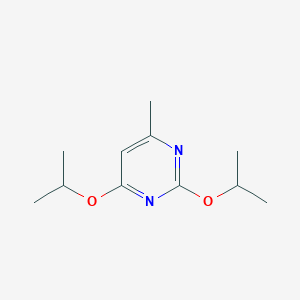
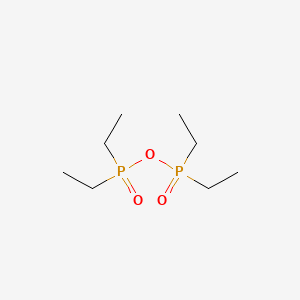
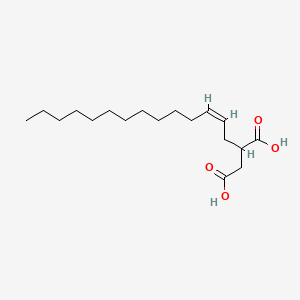
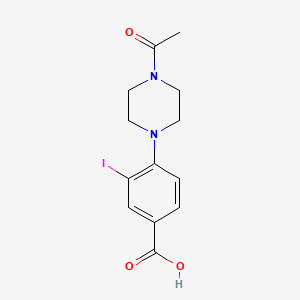
![1-Butylspiro[2.2]pentane](/img/structure/B13755953.png)

